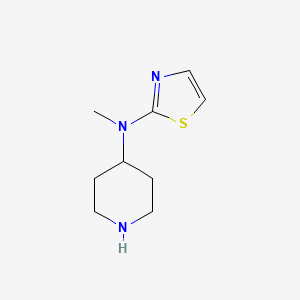

N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine

Description

N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidine core substituted with a methyl group and a 1,3-thiazol-2-yl moiety at the 4-amino position. The compound is cataloged in chemical databases (CAS-linked entries) but lacks extensive pharmacological or physicochemical characterization in the literature . Its structural framework—combining a piperidine ring with a thiazole substituent—aligns with bioactive molecules targeting neurological disorders, antiviral therapies, and enzyme inhibition .

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-12(9-11-6-7-13-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJPTOCDOMMFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the alkylation of 1,3-thiazole-2-amine with N-methylpiperidin-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the thiazole ring or the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

The compound 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine, featuring a piperidine ring and a thiazole moiety, has applications in medicinal chemistry and biological research. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, contributes to the compound's diverse biological activities.

Applications

- Medicinal Chemistry It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biological Research It is investigated for potential therapeutic applications in treating infections and cancer. Research indicates it has potential antimicrobial, antifungal, and anticancer properties. Its mechanism of action may involve interaction with specific enzymes and receptors in biological systems, potentially inhibiting critical pathways such as DNA replication through topoisomerase II inhibition.

Biological Activities of Thiazole Derivatives

Thiazole derivatives exhibit a range of biological activities, including anticonvulsant, anticancer, and antibacterial properties . Specific examples include:

- Compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, which displayed anticonvulsant properties .

- Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, which displayed the most activity, with a median anti-PTZ effective dose (ED .

- Molecules 39a and 39b showed a better activity profile when compared to the reference drugs ampicillin and streptomycin .

Related Compounds

Other thiazole-containing compounds with similar structural features and notable activities include:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride | Contains a similar piperidine structure but differs in halogenation | Potential antimicrobial properties |

| N-Methyl-1-(1-thiazol-2-yl)ethylpiperidin-4-amines | Methylated version affecting solubility and bioavailability | Enhanced neuropharmacological effects |

| Thiazole-containing benzamides | Incorporates a benzamide moiety along with thiazole | Known for anticancer activity |

Mechanism of Action

The mechanism of action of N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs of N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine include:

Key Observations :

- Core Modifications : Replacing the piperidine ring with pyridine (e.g., 4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine) reduces basicity and alters binding interactions due to aromatic nitrogen positioning .

- BAY 57-1293’s sulfonamide group improves solubility and antiviral efficacy .

- Bioisosteric Replacements : Thiazole-to-thiadiazole substitutions (e.g., ) modulate electronic properties and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Lipophilicity : The thiazole moiety contributes moderate lipophilicity (logP ~2–3), while polar groups (e.g., sulfonamide in BAY 57-1293) enhance water solubility .

- Metabolic Stability : Piperidine derivatives with alkyl-thiazole substituents (e.g., ) may undergo CYP450-mediated oxidation, whereas halogenated analogs (e.g., bromophenyl in ) exhibit slower metabolism.

- Melting Points and Solubility : Data gaps exist for the target compound, but hydrochloride salts (e.g., ) typically have higher aqueous solubility than free bases.

Biological Activity

N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a thiazole moiety. This structural configuration is significant for its biological activity, as thiazole derivatives are known for their diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.25 | Effective |

| 5a | E. coli | 0.30 | 0.35 | Effective |

| 7b | Pseudomonas aeruginosa | 0.25 | 0.30 | Effective |

These results indicate that derivatives of thiazole exhibit significant antimicrobial activity, with some compounds demonstrating low MIC values, suggesting high potency against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies indicate that similar compounds can induce apoptosis in cancer cell lines by targeting specific cellular pathways.

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 (breast cancer) | 1.0 | Induces apoptosis via caspase activation |

| 10c | HepG2 (liver cancer) | 2.5 | Inhibition of topoisomerase |

The data suggest that these compounds can effectively inhibit cancer cell proliferation and trigger apoptotic pathways, making them potential candidates for further development in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cellular processes, such as histone acetyltransferases (HATs), which play a role in gene expression regulation .

- DNA Interaction : Some thiazole derivatives exhibit the ability to intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription .

- Synergistic Effects : Studies indicate that combining thiazole derivatives with other antimicrobial agents enhances their efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Resistance : A study investigated the effectiveness of this compound against biofilm-forming bacteria like Staphylococcus aureus. The compound demonstrated significant reduction in biofilm formation compared to standard antibiotics .

- Cancer Cell Line Evaluation : In vitro studies on breast cancer cell lines showed that this compound could reduce cell viability significantly at low concentrations, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in analogous thiazole-piperidine systems, amine intermediates (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) are reacted with activated carboxylic acids or electrophiles under conditions like THF reflux with Na2CO3 as a base . Characterization typically involves H/C NMR to confirm regioselectivity (e.g., thiazole C-H protons at δ 7.0–7.5 ppm) and LC-MS for molecular weight validation. Purity is assessed via HPLC (>95% is standard for research-grade compounds) .

Q. How are crystallographic data for thiazole-piperidine derivatives resolved, and what software is recommended?

- Methodological Answer : Small-molecule crystallography often employs SHELX programs (e.g., SHELXL for refinement). For example, SHELX can resolve piperidine ring conformations and thiazole planarity, critical for confirming stereochemistry. High-resolution data (d-spacing < 0.8 Å) and twinning analysis are essential for accuracy .

Q. What computational tools are used to predict the physicochemical properties of this compound?

- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME calculate logP (lipophilicity), polar surface area, and solubility. For this compound, logP ≈ 2.1 (moderate lipophilicity) and a PSA of ~50 Ų (suggesting moderate membrane permeability) are typical. Molecular docking (AutoDock Vina) can predict binding to targets like kinases or GPCRs .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives, given contradictory reports of 6–39% yields?

- Methodological Answer : Low yields often stem from steric hindrance at the piperidine N-methyl group or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic systems : Cu(I) or Pd catalysts enhance coupling efficiency in analogous thiazole-amine syntheses .

- Solvent optimization : DMF or DMSO improves solubility of polar intermediates, as seen in related peptidomimetic syntheses .

Q. How do researchers resolve discrepancies in NMR data for thiazole-piperidine compounds?

- Methodological Answer : Contradictions in H NMR (e.g., splitting patterns for piperidine protons) may arise from dynamic conformational changes. Techniques include:

- Variable-temperature NMR : To freeze ring puckering (e.g., piperidine chair vs. boat conformers).

- 2D experiments (COSY, NOESY) : Confirm through-space interactions between thiazole protons and piperidine methyl groups .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : For acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition:

- Kinetic assays : Measure IC values using Ellman’s method (AChE) or fluorogenic substrates (MAO-B).

- Docking studies : Align the thiazole moiety with catalytic residues (e.g., MAO-B FAD-binding site) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, critical for in vivo relevance .

Q. How can QSAR models guide the design of analogs with improved potency?

- Methodological Answer : Build QSAR models using descriptors like Hammett σ (electron-withdrawing effects of substituents) or molar refractivity. For example, adding electron-deficient groups to the thiazole ring (e.g., Cl or CF) enhances MAO-B inhibition by 2–3 fold in analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for thiazole-piperidine derivatives?

- Methodological Answer : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.